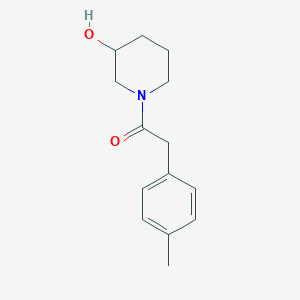

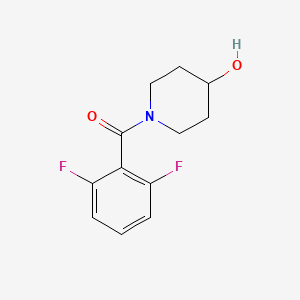

![molecular formula C12H17NO3 B1462715 [1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol CAS No. 1156314-75-8](/img/structure/B1462715.png)

[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol

Übersicht

Beschreibung

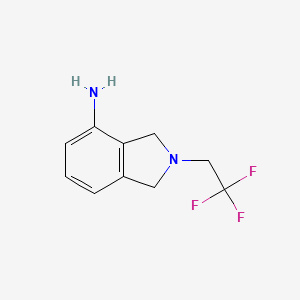

“[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol” is a chemical compound with the CAS Number: 1156314-75-8 . Its molecular weight is 223.27 . The IUPAC name for this compound is [1-(5-methyl-2-furoyl)-3-piperidinyl]methanol .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H17NO3/c1-9-4-5-11(16-9)12(15)13-6-2-3-10(7-13)8-14/h4-5,10,14H,2-3,6-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Methanol in Energy Systems

- Thermal Energy Transport Systems : Methanol's role in thermal energy transport systems, especially through synthesis and decomposition reactions, has been explored. This involves the recovery of wasted or unused discharged heat from industrial sources, demonstrating methanol's potential in energy conservation and global environment protection (Liu et al., 2002).

Methanol as a Chemical Marker

- Insulating Paper Degradation : Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. It emerges during thermal ageing tests with oil-immersed insulating papers, indicating its utility in monitoring cellulosic insulation degradation (Jalbert et al., 2019).

Methanol in Fuel and Environmental Technology

Fuel for Internal Combustion Engines : Studies have evaluated methanol as a potential oxygenated fuel for internal combustion engines. Its blending with diesel, biodiesel, and ethanol has shown to lower emissions and improve engine performance, highlighting methanol's utility as an alternative fuel source (Pandey, 2022).

Hydrogen Production : Methanol thermochemical conversion is a significant process for hydrogen production, emphasizing methanol's role in advancing a hydrogen economy. The review discusses current production pathways, focusing on catalyst development and reactor technology for efficient hydrogen production from methanol (García et al., 2021).

Methanol in Atmospheric Chemistry

- Net Land Methanol Flux : The role of methanol in atmospheric chemistry, particularly its significant contribution as the second most abundant volatile organic compound in the troposphere, is outlined. The synthesis of micrometeorological flux measurements provides insights into terrestrial ecosystem-scale methanol exchange, offering a data-driven perspective on land-atmosphere interactions (Wohlfahrt et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-(hydroxymethyl)piperidin-1-yl]-(5-methylfuran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-9-4-5-11(16-9)12(15)13-6-2-3-10(7-13)8-14/h4-5,10,14H,2-3,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYULYZKVMPRXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)N2CCCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

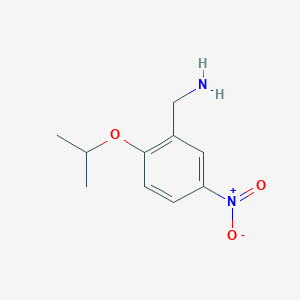

![2-[2-(2,2-Dimethylpropanamido)propanamido]hexanoic acid](/img/structure/B1462645.png)

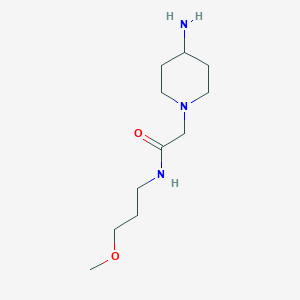

amine](/img/structure/B1462648.png)

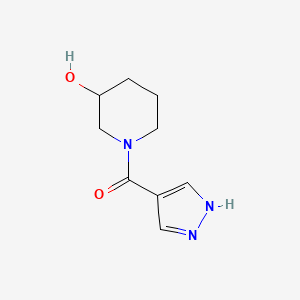

![1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462653.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462654.png)